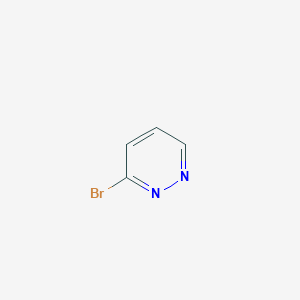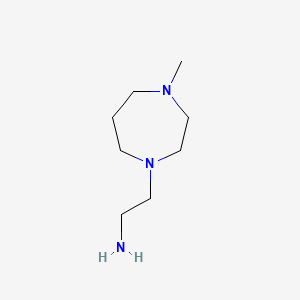
3-ブロモピリダジン
概要
説明
3-Bromopyridazine (3BP) is an organic compound belonging to the pyridazine family, which is composed of six-membered nitrogen-containing heterocyclic rings. 3BP is an important intermediate for the synthesis of many pharmaceuticals, agrochemicals, and other organometallic compounds. It is also used as a reagent for various chemical reactions, such as the synthesis of polymers, polyamides, and polyurethanes. It is also used in the synthesis of polymers and polyamides. 3BP is a versatile compound with a wide range of applications in the fields of medicine, agriculture, and industry.
科学的研究の応用
医薬品化学
3-ブロモピリダジンは、生物学的に活性な化合物中に存在するため、医薬品化学において重要な骨格です。 これは、さまざまな薬物やプロドラッグの合成に使用され、それらの溶解性と有効性を高めています .
オプトエレクトロニクス
この化合物は、[3 + n] 環状付加反応に関与する能力により、特に蛍光材料やセンサーとして、オプトエレクトロニクスにおいても用途が見出されています .
化学合成
化学合成において、3-ブロモピリダジンは、ヘテロ環化合物を合成するために不可欠なアザ-ディールス-アルダー反応を含む、さまざまな有機変換における反応性のために使用されます .
Safety and Hazards
作用機序
Target of Action
It’s known that brominated pyridazines, like 3-bromopyridazine, are often used as building blocks in organic synthesis . They can participate in various reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .
Mode of Action
It’s known that brominated compounds often act as electrophiles in organic reactions, reacting with nucleophiles in the target molecules . This can lead to various changes in the target molecules, depending on the specific reaction conditions and the nature of the nucleophile.
Biochemical Pathways
It’s known that brominated compounds can affect various biochemical pathways depending on their specific targets . For example, they can inhibit glycolysis, which is a key metabolic pathway in many cells .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
It’s known that brominated compounds can have various effects on cells, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 3-Bromopyridazine can be influenced by various environmental factors. For example, the pH, temperature, and presence of other compounds can affect the reactivity of 3-Bromopyridazine and its ability to interact with its targets .
生化学分析
Biochemical Properties
3-Bromopyridazine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including those involved in metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity. For instance, 3-Bromopyridazine can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it may interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions, which are facilitated by its unique physicochemical properties .
Cellular Effects
The effects of 3-Bromopyridazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromopyridazine has been shown to affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism . It also impacts cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli . These effects can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Bromopyridazine exerts its effects through several mechanisms. One primary mechanism involves the binding of 3-Bromopyridazine to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 3-Bromopyridazine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions are critical for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromopyridazine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromopyridazine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-Bromopyridazine in in vitro or in vivo studies has revealed potential impacts on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromopyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, 3-Bromopyridazine can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
3-Bromopyridazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect glycolytic and mitochondrial metabolism by inhibiting key enzymes in these pathways . This inhibition can lead to alterations in metabolic flux and changes in metabolite levels, ultimately impacting cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-Bromopyridazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . For instance, 3-Bromopyridazine may be transported into cells via membrane transporters and subsequently distributed to organelles such as the mitochondria or endoplasmic reticulum . This distribution is essential for the compound’s biochemical activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of 3-Bromopyridazine is a key determinant of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-Bromopyridazine may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy production . Understanding the subcellular localization of 3-Bromopyridazine is crucial for elucidating its biochemical mechanisms and potential therapeutic applications.
特性
IUPAC Name |
3-bromopyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-2-1-3-6-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYSUJOMLYXAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520082 | |
| Record name | 3-Bromopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88491-61-6 | |
| Record name | 3-Bromopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key difference between the two synthetic approaches to 3-bromopyridazine outlined in the provided research?
A1: Both papers describe the creation of substituted pyridazines, but they differ in their starting materials and synthetic routes. The first paper [] utilizes 3,6-dichloropyridazine and proceeds through a multi-step synthesis involving hydrolysis and dechlorination before finally reacting with phosphorus tribromide (POBr3) to yield 3-bromopyridazine. In contrast, the second paper [] focuses on the N-oxidation of pyridazine derivatives and explores the substitution of amino groups with halogens through diazotization. Although the second paper mentions the synthesis of 3-bromopyridazine 1-oxide, it emphasizes the challenges and low yields associated with this particular reaction.
Q2: What challenges are associated with the synthesis of 3-bromopyridazine 1-oxide via diazotization, as mentioned in the second paper?
A2: The second paper [] states that while diazotization is generally effective for halogenating pyridazine 1-oxides, the yield of 3-bromopyridazine 1-oxide specifically is poor. The authors do not elaborate on the specific reasons for this low yield. Further research might focus on optimizing reaction conditions or exploring alternative synthetic routes to overcome this limitation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)











![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)